molecular formula C14H15NO5 B11814736 Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11814736
M. Wt: 277.27 g/mol
InChI Key: ADEAMHUSQBWKCL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at positions 5 and 7, an oxo group at position 4, and an ethyl ester group at position 3 of the quinoline ring. Its molecular formula is C14H15NO5, and it has a molecular weight of 277.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. This reaction is carried out at 120°C for one hour, followed by further reaction in diphenyl ether at 280°C for another hour . Another method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl or carboxyl groups, while reduction can produce hydroxylated quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

ADEAMHUSQBWKCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC

Origin of Product

United States

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